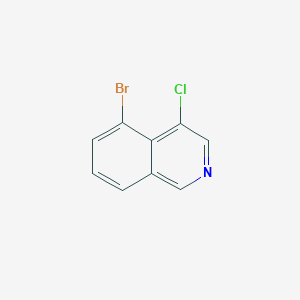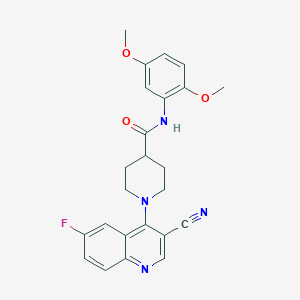
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a piperidine ring, and various functional groups such as cyano, fluoro, and methoxy groups. It is of interest in medicinal chemistry due to its potential biological activities.
准备方法
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of Functional Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanide salts and fluorinating agents.
Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the quinoline core with the piperidine ring and the dimethoxyphenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide has various scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, or antiviral agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: It serves as a tool for investigating the structure-activity relationships of quinoline derivatives.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The cyano and fluoro groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its biological effects.
相似化合物的比较
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinidine: An antiarrhythmic agent with a quinoline structure but different substituents.
Ciprofloxacin: An antibiotic with a quinoline core and fluorine substituent, but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.
属性
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-18-4-6-22(32-2)21(12-18)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCTYUYTIQHWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
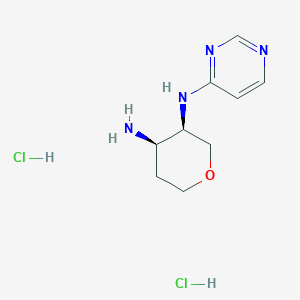
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2493938.png)
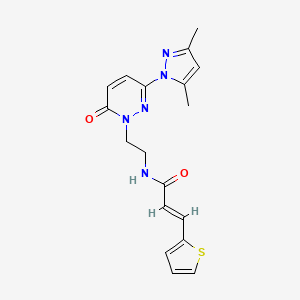
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![5-Fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2493942.png)
![2-BROMO-4-(BROMOMETHYL)-7,7-DIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID](/img/structure/B2493943.png)
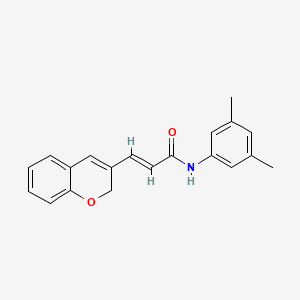
![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)
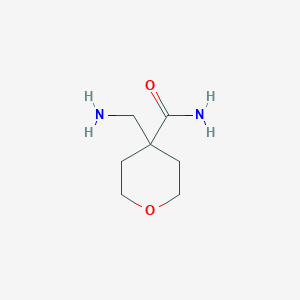
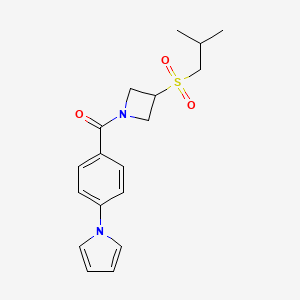
![3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2493952.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2493954.png)
